

Spectroscopic Profile of 5-Nitro-3H-benzofuran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitro-3H-benzofuran-2-one

Cat. No.: B1297689

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **5-Nitro-3H-benzofuran-2-one**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectral data, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures. Furthermore, this guide includes detailed experimental protocols for the synthesis of the title compound and the acquisition of its spectroscopic data, serving as a valuable resource for researchers in organic synthesis and drug development.

Introduction

5-Nitro-3H-benzofuran-2-one, with the molecular formula $C_8H_5NO_4$ and a molecular weight of 179.13 g/mol, is a significant heterocyclic compound. Its structural importance is highlighted by its role as a precursor in the synthesis of various pharmaceutical agents. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation. This guide aims to fill the current gap in readily accessible spectral data by providing a detailed predictive analysis and standardized experimental protocols.

Predicted Spectroscopic Data

While experimental spectra for **5-Nitro-3H-benzofuran-2-one** are not widely published, the following data is predicted based on the analysis of its functional groups and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.40	d	H-4
~8.25	dd	H-6
~7.40	d	H-7
~4.00	s	H-3 (CH ₂)

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~170.0	C-2 (C=O, Lactone)
~152.0	C-7a
~145.0	C-5
~128.0	C-4
~125.0	C-3a
~120.0	C-6
~112.0	C-7
~35.0	C-3 (CH ₂)

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (Solid Phase, cm⁻¹)

Wavenumber (cm ⁻¹)	Intensity	Description
~3100-3000	Medium	Aromatic C-H Stretch
~2960-2850	Weak	Aliphatic C-H Stretch
~1820-1790	Strong	C=O Stretch (γ -Lactone)
~1610, ~1580	Medium-Weak	Aromatic C=C Stretch
~1530-1500	Strong	Asymmetric NO ₂ Stretch[1][2] [3]
~1350-1330	Strong	Symmetric NO ₂ Stretch[1][2][3]
~1300-1200	Strong	C-O-C Stretch (Lactone)
~850	Strong	C-N Stretch (Nitro group)[1]
~830	Strong	C-H Out-of-plane bend (Aromatic)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
179	[M] ⁺ (Molecular Ion)
151	[M - CO] ⁺
133	[M - NO ₂] ⁺
105	[M - NO ₂ - CO] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

Synthesis of 5-Nitro-3H-benzofuran-2-one

The synthesis of **5-Nitro-3H-benzofuran-2-one** can be achieved through a two-step process starting from 2-hydroxyphenylacetic acid.

Step 1: Synthesis of 3H-benzofuran-2-one

- To a 100 mL flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and toluene (60 mL).
- Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
- Reflux the mixture for 4 hours, continuously removing the water formed during the reaction.
- After the reaction is complete, remove the toluene under reduced pressure to yield 3H-benzofuran-2-one.

Step 2: Nitration of 3H-benzofuran-2-one

- Dissolve the 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL) in a flask, maintaining the temperature below 293 K.
- Prepare a nitrating mixture by combining 65% nitric acid (4 mL) and glacial acetic acid (4 mL).
- Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one.
- After the addition is complete, stir and reflux the mixture for 1 hour.
- Decompose the reaction mixture with ice and sulfuric acid.
- Filter the resulting precipitate.
- Recrystallize the crude product from ethyl acetate to obtain pure 5-nitro-1-benzofuran-2(3H)-one.

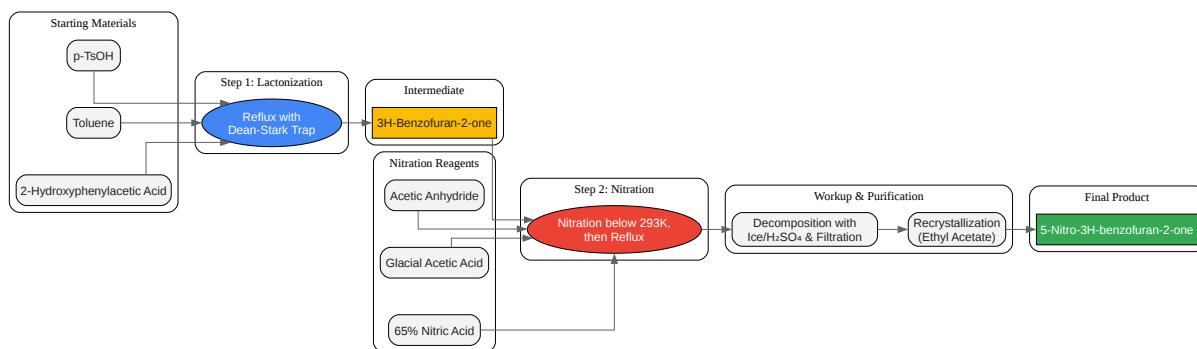
Spectroscopic Analysis Protocols

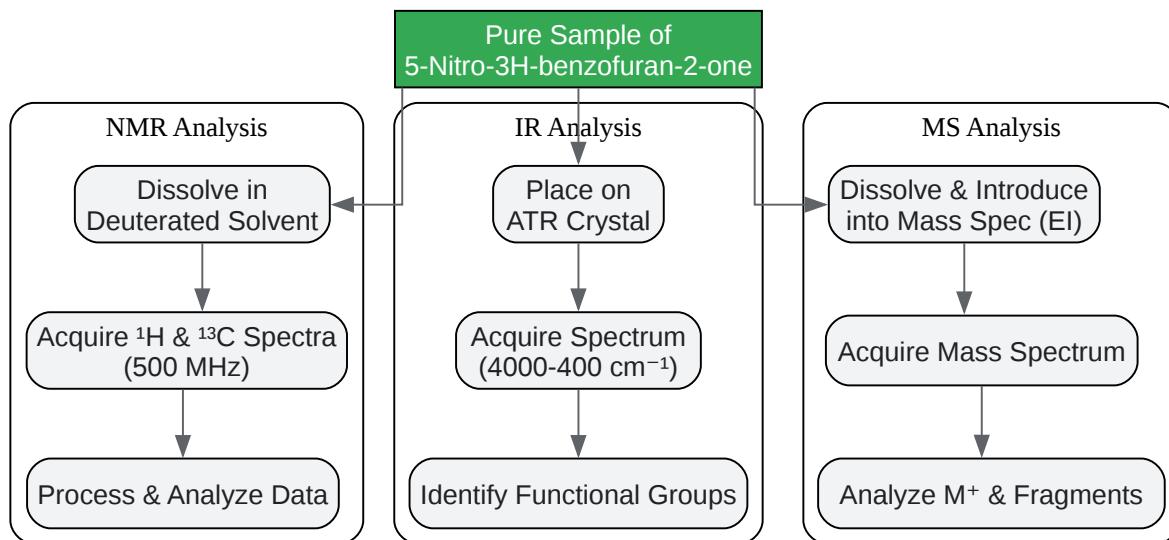
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-Nitro-3H-benzofuran-2-one** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same instrument. A proton-decoupled pulse sequence should be used. A larger number of scans will be necessary compared to ¹H NMR.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3.2.2. Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal of the FTIR spectrometer is clean.
 - Record a background spectrum of the clean, empty crystal.
 - Place a small amount of solid **5-Nitro-3H-benzofuran-2-one** onto the crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.


3.2.3. Mass Spectrometry (MS)


- Sample Preparation and Introduction (for Electron Ionization - EI):
 - Dissolve a small amount of the compound in a volatile solvent (e.g., methanol or dichloromethane).
 - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

- Data Acquisition:
 - Ionization Method: Use Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

Workflow Visualizations

The following diagrams illustrate the synthesis and analytical workflows.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Nitro-3H-benzofuran-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297689#spectroscopic-data-nmr-ir-ms-of-5-nitro-3h-benzofuran-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com